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Compound of Interest

Compound Name: 2,3-Dichloropropionamide
CAS No.: 19433-84-2
Cat. No.: B092940
Get Quote
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Executive Summary & Structural Logic

2,3-Dichloropropionamide (CAS: 19433-84-2) is a critical halogenated amide intermediate
used in the synthesis of agrochemicals and pharmaceutical precursors.[1] Its structure (

) presents unique spectroscopic challenges due to the presence of a chiral center at C2 and
two chlorine atoms, which induce significant inductive effects and isotopic signatures.

This guide provides a rigorous analysis of the spectroscopic data required for the identification
and purity assessment of this compound. The narrative focuses on the causality behind the
signals—why the protons split as they do and how the chlorine isotopes dictate the mass
spectrum.

Structural Features[1][2][3][4][5][6]

o Chirality: The C2 carbon is chiral. Consequently, the two protons on C3 are diastereotopic,
not equivalent. This transforms the aliphatic proton system into an ABX spin system (or

in low-resolution fields), a detail often overlooked in routine analysis.
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 Inductive Effect: The electron-withdrawing nature of the two chlorine atoms and the carbonyl
group significantly deshields the aliphatic protons, shifting them downfield compared to non-
halogenated propionamides.

Synthesis & Sample Preparation Context

To understand the impurities likely present in a sample, one must understand its origin. The
most common synthesis route involves the chlorination of acrylamide or the amidation of 2,3-
dichloropropionyl chloride.

Primary Synthesis Route:
Sample Preparation for Spectroscopy:
¢ NMR: Dissolve ~10 mg in DMSO-d6. Chloroform-d (

) may cause signal overlap of the amide protons with the solvent peak or lead to broadening
due to quadrupole relaxation; DMSO-d6 ensures distinct separation of the

protons due to hydrogen bonding.

e |IR: KBr pellet or Diamond ATR.

e Melting Point: 106°C (Pure standard).[2]

Nuclear Magnetic Resonance (NMR) Analysis[3][8]

[9][10]
NMR: The ABX System

The proton NMR spectrum is defined by the chiral center at C2. The two protons on C3 (

and
) are chemically non-equivalent. They couple to each other (geminal coupling,
) and to the single proton on C2 (

, vicinal coupling,
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Predicted Chemical Shifts (DMSO-d6):

Chemical Shift
Position Proton Type ( Multiplicity Integration
» Ppm)
_ Broad Singlet
Amide 7.20-7.80 2H
(x2)
Doublet of
C2 4.60-4.90 1H
Doublets (dd)
Multiplet (AB of
C3 3.80-4.20 2H

ABX)

Note: The Amide protons often appear as two distinct broad humps in DMSO due to restricted

rotation around the C-N bond and hydrogen bonding.

NMR Shifts

The carbon spectrum is simpler, showing three distinct signals.

Shift (
Carbon Environment
» Ppm)
Carbonyl (
Ci1 168.0-170.0
)
Methine (
Cc2 53.0-56.0
)
Methylene (
C3 44.0-47.0

)
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NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the ABX system in this molecule.
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Figure 1: Logic flow for assigning the diastereotopic protons in 2,3-dichloropropionamide.

Mass Spectrometry (MS)
The Chlorine Isotope Signature

The most definitive feature of 2,3-dichloropropionamide in Mass Spectrometry is the
molecular ion cluster. Chlorine exists as

(75.8%) and

(24.2%). With two chlorine atoms, the molecular ion (

) splits into a triad with relative intensities of approximately 9:6:1.
e M+ (m/z 141): Contains

e M+2 (m/z 143): Contains

e M+4 (m/z 145): Contains

Fragmentation Pathway (El - Electron Impact)

Upon ionization, the molecule undergoes characteristic cleavages.
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Figure 2: Decision tree for confirming dichloro-substitution via Mass Spectrometry.

Infrared Spectroscopy (IR)[1][4][5][11]

The IR spectrum confirms the functional groups.[3] The amide signals are strong and distinct,
while the C-CI stretches appear in the fingerprint region.

Key Absorption Bands:

Wavenumber (

Assignment Description
)
Doublet (Asym/Sym) typical of
3350 — 3180 Stretch _ ( .y ym) typ
retc primary amides.
1660 — 1690 Amide | band.[4] Strong
Stretch intensity.
1600 — 1640 Bend Amide Il band. Medium/Strong.
2050 — 3000 Aliphatic C-H (weak compared
Stretch to amide).
Strong bands in the fingerprint
600 - 800 Stretch region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b092940?utm_src=pdf-custom-synthesis#bc-rfq
https://uomustansiriyah.edu.iq/media/lectures/4/4_2020_06_26!01_36_22_PM.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB4212366_EN.htm
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm
https://www.benchchem.com/product/b092940/docs#technical-monograph-spectroscopic-characterization-of-2-3-dichloropropionamide
https://www.benchchem.com/product/b092940/docs#technical-monograph-spectroscopic-characterization-of-2-3-dichloropropionamide
https://www.benchchem.com/product/b092940/docs#technical-monograph-spectroscopic-characterization-of-2-3-dichloropropionamide
https://www.benchchem.com/product/b092940/docs#technical-monograph-spectroscopic-characterization-of-2-3-dichloropropionamide
https://www.benchchem.com/product/b092940?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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